molecular formula C21H14N2O2 B11178673 N-(2-cyanophenyl)-9H-xanthene-9-carboxamide

N-(2-cyanophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11178673
M. Wt: 326.3 g/mol
InChI Key: GFRKZGLNZNYVFI-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide group attached to the 9th position of the xanthene ring The 2-cyanophenyl group is attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(2-cyanophenyl)-9H-xanthene-9-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence and photostability, such as in the development of fluorescent probes and dyes .

Properties

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H14N2O2/c22-13-14-7-1-4-10-17(14)23-21(24)20-15-8-2-5-11-18(15)25-19-12-6-3-9-16(19)20/h1-12,20H,(H,23,24)

InChI Key

GFRKZGLNZNYVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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